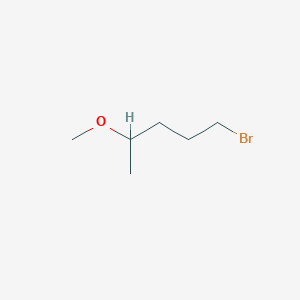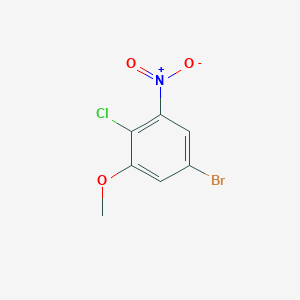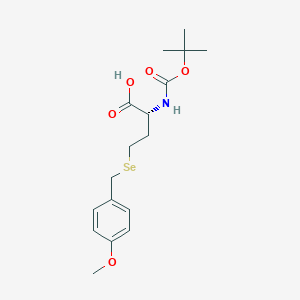
4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is a compound that belongs to the class of benzoxaboroles. This compound is characterized by the presence of a boron atom within a heterocyclic structure, which imparts unique chemical properties. Benzoxaboroles are known for their biological activities and have been studied for various applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of 4-chlorophenol with boronic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzoxaborole ring . Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Scientific Research Applications
3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterase enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase 4 (PDE4) inhibitor, which leads to the modulation of cyclic AMP levels within cells. This inhibition results in anti-inflammatory effects by reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can be compared with other benzoxaborole derivatives such as crisaborole. While both compounds share a similar core structure, 3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to the presence of the propanoic acid moiety, which may influence its biological activity and pharmacokinetic properties .
Similar Compounds
Crisaborole: A benzoxaborole derivative used for treating atopic dermatitis.
Other benzoxaborole derivatives: Compounds with similar structures but different functional groups, which may exhibit varying biological activities.
Properties
Molecular Formula |
C10H10BClO4 |
|---|---|
Molecular Weight |
240.45 g/mol |
IUPAC Name |
3-(4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BClO4/c12-8-3-1-6(2-4-9(13)14)10-7(8)5-16-11(10)15/h1,3,15H,2,4-5H2,(H,13,14) |
InChI Key |
HDGNJLAYXBVHME-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2CO1)Cl)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)




![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)



